molecular formula C7H2Cl2F3NO B1394003 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride CAS No. 1186306-84-2

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride

Cat. No. B1394003
CAS RN: 1186306-84-2
M. Wt: 243.99 g/mol
InChI Key: WPPJGHKCGNVACP-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the CAS Number: 1186306-84-2. It has a molecular weight of 244 and its IUPAC name is 2-chloro-6-(trifluoromethyl)nicotinoyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H . This indicates that the compound has a complex structure with multiple functional groups including a chloride, a trifluoromethyl group, and a nicotinoyl group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Anti-Infective Agents: Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, can be produced through a process involving trifluoromethylation of aryl iodide. This method emphasizes a safe and economical approach (Mulder et al., 2013).
  • Organotin Compounds Synthesis: The reaction of 2,6-diacetylpyridine nicotinoyl- and isonicotinoylhydrazones with tri- and diorganotin chlorides has been investigated for the synthesis of organotin compounds, which are characterized by IR and 119Sn NMR spectroscopy. These compounds were evaluated for their antimicrobial properties and genotoxic potential (Mazza et al., 1992).

Environmental Chemistry

  • Advanced Oxidation Processes: In the context of wastewater treatment, the role of chloride ions, such as those in 2-chloro-6-(trifluoromethyl)nicotinoyl chloride, in the degradation of azo dyes using advanced oxidation processes has been studied. This research highlights the dual effects of chloride ions, including both inhibitory and accelerating impacts on dye degradation (Yuan et al., 2011).

Chemical Synthesis and Analysis

  • Nucleosides Modification: Nicotinoyl chloride's interaction with 2'-deoxyuridine and its derivatives leads to the formation of various nicotinoylated 2'-deoxyuridines. This demonstrates the compound's utility in modifying nucleosides, which are fundamental components of nucleic acids (Makutova et al., 1995).
  • Electrophilic Coupling in Water Analysis: New electrophilic coupling reagents incorporating 2-chloro-4(trifluoromethyl)aniline have been developed for the spectrophotometric determination of residual chlorine in environmental water samples. This method demonstrates the use of 2-chloro-6-(trifluoromethyl)nicotinoyl chloride derivatives in analytical chemistry applications (Al-Okab & Syed, 2008).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPJGHKCGNVACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)nicotinoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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